7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
Description
This compound belongs to the 1lambda⁶,4-thiazepane-1,1-dione class, characterized by a seven-membered thiazepane ring with sulfone and ketone functional groups. The 2-chlorophenyl substituent at position 7 and the 3-(3-methylthiophen-2-yl)propanoyl group at position 4 define its unique structural and electronic properties. Its molecular formula is C₁₈H₁₉ClNO₃S₂ (calculated molecular weight: ~396.59 g/mol), though experimental validation is required for confirmation .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S2/c1-14-9-12-25-17(14)6-7-19(22)21-10-8-18(26(23,24)13-11-21)15-4-2-3-5-16(15)20/h2-5,9,12,18H,6-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIKXDAYGIVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.
Attachment of the methylthiophene moiety: This can be done via a Friedel-Crafts acylation reaction, where the thiazepane intermediate reacts with a methylthiophene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl moiety in Compound X enables electrophilic aromatic substitution (EAS) and nucleophilic displacement. For example:
-
Hydrolysis : Under basic conditions (e.g., KOH/ethanol), the chlorine atom undergoes substitution with hydroxyl groups, forming a phenol derivative .
-
Amination : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces chlorine with an amino group .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KOH (1M) in EtOH | Reflux, 6 h | 7-(2-Hydroxyphenyl) derivative | 78 | |
| CH₃NH₂ in DMF | 80°C, 12 h | 7-(2-Methylaminophenyl) analogue | 65 |
Cyclization and Ring-Opening Reactions
The thiazepane ring (1λ⁶,4-thiazepane-1,1-dione) undergoes ring-opening under acidic conditions and re-cyclization with nucleophiles:
-
Acid-Mediated Ring Opening : Treatment with HCl (conc.) in methanol cleaves the thiazepane ring, yielding a linear sulfonamide intermediate .
-
Re-cyclization : The intermediate reacts with aldehydes (e.g., benzaldehyde) to form fused heterocycles like pyrazolo-thiazepines .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HCl/MeOH | RT, 2 h | Linear sulfonamide intermediate | 92 | |
| Benzaldehyde/TEA | 60°C, 8 h | Pyrazolo[2,3-d]thiazepine | 70 |
Cross-Coupling Reactions
The 3-methylthiophene substituent participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the thiophene ring undergoes cross-coupling to introduce aryl groups at the 3-position .
-
C–S Bond Formation : CuCl₂/DMEDA catalyzes coupling with 2-iodobenzaldehydes to form dibenzothiazepine derivatives .
Table 3: Cross-Coupling Reactions
| Catalyst System | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 3-(4-Bromophenyl)thiophene | 85 | |
| CuCl₂/DMEDA | 2-Iodobenzaldehyde | Dibenzothiazepine analogue | 76 |
Oxidation and Reduction
-
Propanoyl Group Reduction : The ketone in the propanoyl sidechain is reduced to an alcohol using NaBH₄ in ethanol.
-
Thiazepane Sulfone Stability : The 1,1-dione group resists oxidation but undergoes reduction with LiAlH₄ to a thiolane derivative .
Table 4: Redox Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄/EtOH | RT, 4 h | Secondary alcohol derivative | 88 | |
| LiAlH₄/THF | Reflux, 3 h | Thiolane analogue | 63 |
Photochemical Reactivity
Under visible light, Compound X participates in aza-Paternò-Büchi reactions with alkenes, forming azetidine intermediates that expand to seven-membered rings . This pathway is critical for synthesizing benzo-fused thiazepines.
Key Mechanistic Insight :
-
Photoexcitation generates a nitrile imine intermediate.
-
[2+2] Cycloaddition with alkenes forms an azetidine.
-
Lewis acid (e.g., BF₃) catalyzes ring expansion to thiazepine .
Stability Under Hydrolytic Conditions
Scientific Research Applications
7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-[3-(3-methylthiophen-2-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Key Structural Differences:
- Acyl Group Variations: The target compound’s 3-(3-methylthiophen-2-yl)propanoyl group contrasts with the 2-(4-fluorophenoxy)acetyl substituent in the analogue from .
- Chlorophenyl Position : Both the target and the compound retain the 7-(2-chlorophenyl) group, suggesting shared hydrophobic binding profiles.
Physicochemical Properties
- Lipophilicity: The thiophene-containing compound likely has higher logP values than the fluorophenoxy analogue due to the aromatic sulfur heterocycle.
- Solubility: The fluorophenoxy group in the analogue () may improve aqueous solubility compared to the thiophene-based substituent.
- Stability: Thiophene derivatives are prone to metabolic oxidation, whereas the fluorophenoxy group may confer greater metabolic stability .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this thiazepane-dione derivative?
Answer:
Synthetic optimization should focus on:
- Stepwise functionalization : Begin with the thiophene-propanoyl moiety, followed by coupling to the thiazepane-dione core. Use Schlenk techniques to manage moisture-sensitive intermediates (e.g., chlorophenyl groups) .
- Solvent selection : Tetrahydrofuran (THF) is ideal for stabilizing reactive intermediates, as demonstrated in analogous spirophosphazene syntheses .
- Catalysis screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving aromatic chlorides.
- Reaction monitoring : Employ thin-layer chromatography (TLC) and LC-MS to track intermediate formation and purity .
Basic: How should researchers design experiments to characterize the compound’s structural stability under varying pH conditions?
Answer:
- pH titration studies : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 24-hour intervals.
- Spectroscopic analysis : Use ¹H/¹³C NMR to detect pH-induced changes in the thiophene or sulfone groups. For crystallinity assessment, perform X-ray diffraction (XRD) on recrystallized samples at neutral and acidic conditions .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with pH-induced structural modifications.
Advanced: What computational strategies can resolve contradictions in predicted vs. observed biological activity of this compound?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare results with experimental IC₅₀ values to identify mismatches.
- MD trajectory analysis : Run molecular dynamics (MD) simulations (50–100 ns) to assess conformational flexibility of the thiazepane ring, which may explain discrepancies in binding affinity .
- Free energy calculations : Apply MM-PBSA/GBSA methods to quantify contributions of hydrophobic (chlorophenyl) and polar (sulfone) groups to binding .
Advanced: How can researchers address inconsistencies in synthetic yields reported for similar thiazepane derivatives?
Answer:
- Controlled variable testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach.
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or sulfone overoxidation) that reduce yield .
- Mechanistic studies : Employ DFT calculations to map energy barriers for key steps (e.g., ring closure), identifying bottlenecks .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?
Answer:
- Caco-2 permeability assay : Assess intestinal absorption potential.
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
- Plasma protein binding : Use ultrafiltration followed by HPLC to measure free vs. bound fractions .
Advanced: How can the compound’s reactivity with nucleophiles be systematically studied to inform prodrug design?
Answer:
- Kinetic profiling : React the sulfone group with nucleophiles (e.g., glutathione, amines) in PBS buffer (37°C). Monitor adduct formation via NMR or HRMS .
- pH-rate profiling : Determine rate constants (k) across pH 5–9 to identify optimal conditions for prodrug activation .
- Theoretical modeling : Use frontier molecular orbital (FMO) analysis to predict electrophilic sites susceptible to nucleophilic attack .
Basic: What chromatographic techniques are recommended for purifying this compound from complex reaction mixtures?
Answer:
- Normal-phase silica chromatography : Use gradients of ethyl acetate/hexane (5–40%) to separate polar byproducts.
- Reverse-phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for final polishing. Adjust pH to 3.0 to enhance sulfone group retention .
- Prep-TLC : For small-scale isolation, use silica plates with dichloromethane/methanol (9:1) .
Advanced: How should researchers integrate theoretical frameworks to explain the compound’s unusual stereochemical outcomes?
Answer:
- Cahn-Ingold-Prelog analysis : Assign priority to substituents on the thiazepane ring to predict configuration.
- Conformational energy maps : Generate using Spartan or Gaussian to identify low-energy diastereomers .
- Crystallographic data alignment : Compare XRD structures of analogous compounds to identify steric or electronic influences on stereochemistry .
Basic: What safety protocols are critical when handling the 2-chlorophenyl moiety during synthesis?
Answer:
- Fume hood use : Mandatory for all steps involving chlorinated intermediates.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can researchers leverage heterogeneous catalysis to improve the sustainability of large-scale synthesis?
Answer:
- Catalyst screening : Test immobilized Pd/C or Ni nanoparticles for Suzuki-Miyaura coupling steps to reduce metal leaching .
- Solvent-free conditions : Explore mechanochemical synthesis (ball milling) for ring-closure steps to minimize THF usage .
- Lifecycle assessment (LCA) : Quantify E-factor reductions achieved via catalyst recycling and solvent recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
